(4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE
Description
(4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE is a synthetic compound that combines a piperidine ring with a pyrazole ring
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-20-16(15(18)12-19-20)17(22)21-9-7-14(8-10-21)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWIBQOCQMBZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE typically involves the reaction of 4-benzylpiperidine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It can be used in binding studies to understand receptor-ligand interactions and to develop new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or antimalarial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. It may also be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit soluble epoxide hydrolase (sEH), resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar piperidine ring structure but lacking the pyrazole moiety.
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness
(4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE is unique due to its combination of a piperidine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
